molecular formula C9H9BrN2O2 B2941721 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide CAS No. 2174001-94-4

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide

Cat. No.: B2941721
CAS No.: 2174001-94-4
M. Wt: 257.087
InChI Key: RGTVCBPKAMZASK-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 1-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The final step involves the bromination of this compound using hydrobromic acid to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromide ion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(4-hydroxyphenyl)-1H-pyrazol-3-one, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
  • 1-(4-Hydroxyphenyl)-1H-pyrazol-3-one
  • 4-Hydroxyphenylhydrazine

Uniqueness

1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol hydrobromide is unique due to the presence of both a hydroxyl group and a pyrazole ring, which confer specific chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1H-pyrazol-5-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.BrH/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11;/h1-6,12H,(H,10,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTVCBPKAMZASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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